molecular formula C20H25ClN4O3 B2634350 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1226432-62-7

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2634350
CAS No.: 1226432-62-7
M. Wt: 404.9
InChI Key: GMBGMMPKSXSMLP-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative characterized by:

  • A 6-methylpyrimidin-4-yl core substituted with an azepan-1-yl group at the 2-position.
  • An acetamide linker connecting the pyrimidine ring to a 3-chloro-4-methoxyphenyl aromatic group. Its molecular weight is expected to exceed 370.45 g/mol (based on analogs in ) due to the chlorine atom.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3/c1-14-11-19(24-20(22-14)25-9-5-3-4-6-10-25)28-13-18(26)23-15-7-8-17(27-2)16(21)12-15/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBGMMPKSXSMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic conditions.

    Synthesis of the pyrimidine ring: This involves the condensation of appropriate aldehydes and amines, followed by cyclization.

    Coupling of the azepane and pyrimidine rings: This step involves the reaction of the azepane derivative with the pyrimidine derivative under basic conditions to form the desired intermediate.

    Introduction of the acetamide group: This is achieved by reacting the intermediate with 3-chloro-4-methoxyaniline in the presence of acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide has been studied for various applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, as outlined below:

Compound Key Structural Features Molecular Weight (g/mol) Potential Applications References
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide Lacks chlorine; 3-methoxyphenyl substituent 370.45 Research tool (available in 13 mg quantities); possible kinase inhibitor candidate
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide Methoxy group at phenyl 4-position; no chlorine 370.45 Similar to above; positional isomer effects on bioactivity under study
2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide Sulfonyl and thio groups; cyclohexenyl-ethyl chain ~500 (estimated) Potential protease inhibitor or anti-inflammatory agent (sulfonyl groups enhance binding)
N,N-Diphenyl acetamide derivatives with phenyl acryloyl groups Diphenylamine core with acryloyl substituents (e.g., 4-chloro, 4-bromo) 400–450 (estimated) Photodynamic therapy or agrochemicals (chalcone derivatives exhibit pesticidal activity)
Isopropyl (3-chloro-4-methoxyphenyl)carbamate Carbamate linker; isopropyl group ~245 (estimated) Herbicide or insecticide (carbamates are common pesticidal agents)

Key Research Findings and Functional Insights

Role of Chlorine Substituent: The 3-chloro group in the target compound likely enhances lipophilicity and target binding compared to non-chloro analogs (e.g., 3-methoxyphenyl derivatives). Chlorine’s electron-withdrawing effect may stabilize interactions with hydrophobic enzyme pockets.

Comparison with Sulfonyl/Thio Analogs :
The sulfonyl-containing analog () exhibits higher molecular weight (~500 g/mol) and may face challenges in bioavailability compared to the target compound.

Pesticidal Potential: Structural similarities to diazinon degradation products () and carbamate pesticides () suggest possible agrochemical applications. However, the acetamide linker differentiates it from classical organophosphates.

Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (chloroacetylation and chalcone coupling), though the azepane incorporation may require specialized amine-functionalization steps.

Biological Activity

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide, commonly referred to as the compound of interest, is a synthetic organic molecule noted for its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H28N4O2C_{21}H_{28}N_{4}O_{2}, with a molecular weight of approximately 368.5 g/mol. Its structure features an azepane ring, a pyrimidine derivative, and an acetamide moiety, which contribute to its unique chemical reactivity and biological activity.

PropertyDetails
Molecular FormulaC21H28N4O2
Molecular Weight368.5 g/mol
CAS Number1226446-98-5

Pharmacological Effects

Preliminary studies indicate that this compound exhibits several promising pharmacological effects:

  • Glycine Transporter Inhibition : The compound is hypothesized to inhibit GlyT1, potentially altering glycine levels in the synaptic cleft. This effect may offer therapeutic benefits in conditions such as schizophrenia and anxiety disorders.
  • Antifungal Activity : Similar compounds have demonstrated the ability to interfere with fungal cell wall synthesis or disrupt metabolic pathways critical for fungal survival. The specific antifungal mechanisms of this compound are still under investigation.
  • Anti-inflammatory Properties : There are indications that the compound may exhibit anti-inflammatory effects, although detailed mechanisms remain to be elucidated.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, based on structural similarities with other known inhibitors, several pathways are hypothesized:

  • Transporter Modulation : By inhibiting glycine transporters, the compound may influence neurotransmission.
  • Cell Wall Synthesis Interference : It may disrupt critical metabolic pathways in fungi.

Case Studies and Research Findings

Research on this compound is still emerging. Some notable findings include:

  • In Vitro Studies : Preliminary in vitro studies have shown that the compound can effectively inhibit certain biological targets associated with neurotransmission and fungal growth.
  • Comparative Analysis : In comparative studies with structurally related compounds, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide has shown enhanced activity against specific fungal strains, indicating its potential as a lead compound for further development.

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